
N-(4-chlorophenyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19ClN4O5 and its molecular weight is 466.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-chlorophenyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, particularly its anticancer and antimicrobial properties, supported by various studies and data tables.
Chemical Structure and Properties
The chemical formula for this compound is C24H21ClN4O3. The presence of the 1,2,4-oxadiazole moiety is particularly significant as this structure is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds exhibit various mechanisms of action by targeting specific enzymes involved in cancer cell proliferation.
- Inhibition of Enzymes : The compound targets enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cell cycle regulation .
- Molecular Docking Studies : Computational studies indicate strong binding affinities between the compound and several cancer-related proteins, suggesting a promising therapeutic role in cancer treatment .
Case Studies
A notable study investigated a series of 1,3,4-oxadiazole derivatives and their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .
Compound | Cell Line | IC50 (µM) |
---|---|---|
5a | HePG-2 | 35.58 |
10c | HCT-116 | 5.55 |
Dox | HCT-116 | 5.23 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Oxadiazole derivatives are known for their effectiveness against a range of pathogens.
The antimicrobial activity is attributed to the inhibition of bacterial enzymes such as enoyl-acyl carrier protein (ACP) reductase, which plays a critical role in fatty acid biosynthesis in bacteria .
Research Findings
In a comparative study of various oxadiazole derivatives:
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
21c | Mycobacterium tuberculosis | 4–8 |
22a | Staphylococcus aureus | 1.56 |
22b | Bacillus subtilis | 0.78 |
These findings suggest that modifications to the oxadiazole structure can enhance antimicrobial efficacy.
Applications De Recherche Scientifique
Chemical Properties and Structure
This compound features a unique structure characterized by the presence of a chlorophenyl group and an oxadiazole moiety, contributing to its biological activity. The molecular formula is C21H18ClN5O3 with a molecular weight of approximately 455.9 g/mol. The intricate arrangement of functional groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-(4-chlorophenyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide. For instance, derivatives of similar structures have been synthesized and screened for their ability to inhibit kinases involved in cancer progression. One particular compound demonstrated significant inhibitory activity against AKT2/PKBβ, a key player in glioma malignancy pathways. This suggests that the compound could be developed as a targeted therapy for glioblastoma, showing potent effects on tumor growth while sparing normal cells from cytotoxicity .
Kinase Inhibition
The compound's structural features allow it to interact with various kinases, which are crucial in many signaling pathways related to cancer and other diseases. The inhibition of these kinases can lead to decreased cell proliferation and increased apoptosis in cancer cells. This mechanism has been observed in several studies where related compounds showed low micromolar activity against multiple kinase targets .
Case Studies and Research Findings
Potential for Drug Development
Given its promising pharmacological profile, this compound represents a candidate for further development into therapeutic agents targeting specific cancers. The selectivity towards cancerous cells while minimizing effects on non-cancerous cells is particularly noteworthy.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O5/c1-31-18-10-5-14(12-19(18)32-2)21-26-22(33-27-21)17-4-3-11-28(23(17)30)13-20(29)25-16-8-6-15(24)7-9-16/h3-12H,13H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFBKFIZSMWLJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.